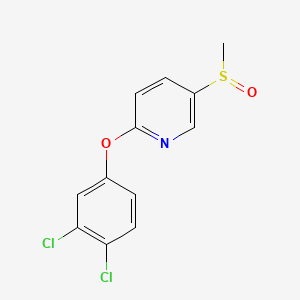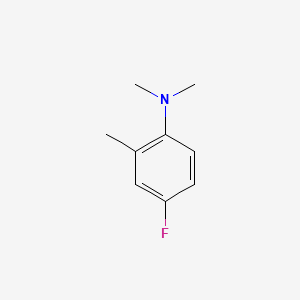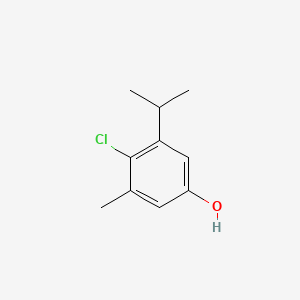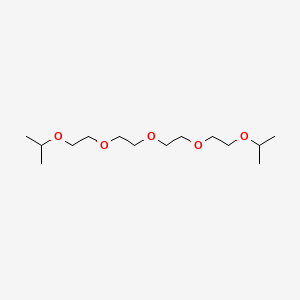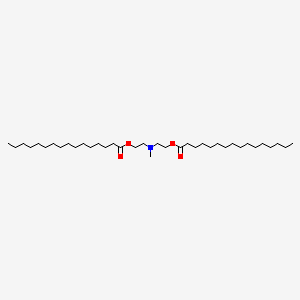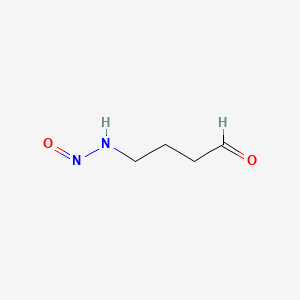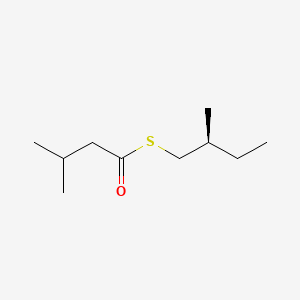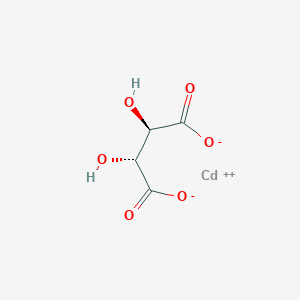
Cadmium (R-(R*,R*))-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium (R-(R*,R*))-tartrate is a coordination compound formed by the interaction of cadmium ions with tartrate ligands This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cadmium (R-(R*,R*))-tartrate typically involves the reaction of cadmium salts, such as cadmium chloride or cadmium sulfate, with tartaric acid in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the proper formation of the tartrate complex. The general reaction can be represented as: [ \text{Cd}^{2+} + \text{C}_4\text{H}_6\text{O}_6 \rightarrow \text{Cd(C}_4\text{H}_4\text{O}_6) ]
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using cadmium nitrate and tartaric acid. The process includes dissolving cadmium nitrate in water, followed by the addition of tartaric acid under stirring. The mixture is then heated to promote the reaction and the resulting cadmium tartrate is precipitated out, filtered, and dried.
Chemical Reactions Analysis
Types of Reactions: Cadmium (R-(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: Cadmium tartrate can be oxidized in the presence of strong oxidizing agents, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert cadmium tartrate to cadmium metal or other lower oxidation state compounds.
Substitution: Ligand substitution reactions can occur where the tartrate ligand is replaced by other ligands, forming different cadmium complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Various ligands like ethylenediamine or ammonia under controlled pH and temperature conditions.
Major Products:
Oxidation: Cadmium oxide (CdO)
Reduction: Cadmium metal (Cd)
Substitution: New cadmium complexes with different ligands
Scientific Research Applications
Cadmium (R-(R*,R*))-tartrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds and in studies of coordination chemistry.
Biology: Investigated for its effects on biological systems, particularly in studies of heavy metal toxicity and detoxification mechanisms.
Industry: Used in the production of pigments, coatings, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of cadmium (R-(R*,R*))-tartrate involves its interaction with biological molecules and cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This binding can lead to oxidative stress, interference with DNA repair mechanisms, and disruption of cellular signaling pathways. The tartrate ligand may also play a role in modulating the bioavailability and toxicity of cadmium.
Comparison with Similar Compounds
Cadmium (R-(R*,R*))-tartrate can be compared with other cadmium complexes such as cadmium sulfate, cadmium chloride, and cadmium acetate. While all these compounds contain cadmium, their chemical properties and applications can vary significantly:
Cadmium sulfate: Commonly used in electroplating and as a pigment.
Cadmium chloride: Used in the synthesis of other cadmium compounds and as a reagent in laboratory research.
Cadmium acetate: Utilized in the production of cadmium-based catalysts and as a stabilizer in plastics.
This compound is unique due to the presence of the tartrate ligand, which can influence its solubility, reactivity, and biological interactions.
Properties
CAS No. |
34100-40-8 |
|---|---|
Molecular Formula |
C4H4CdO6 |
Molecular Weight |
260.48 g/mol |
IUPAC Name |
cadmium(2+);(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Cd/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI Key |
GPZWFVHFXGHERV-ZVGUSBNCSA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




